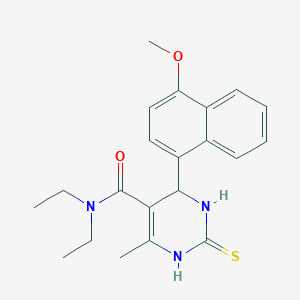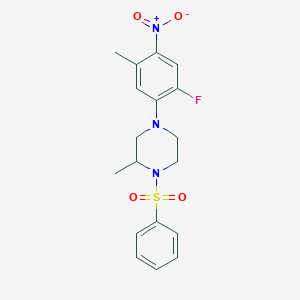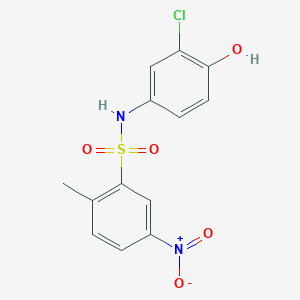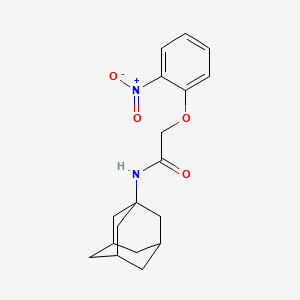![molecular formula C20H24N2O5 B4055936 N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide](/img/structure/B4055936.png)
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide
Vue d'ensemble
Description
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tert-butylphenoxy group, a hydroxypropyl chain, and a nitrobenzamide moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-tert-butylphenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 4-tert-butylphenoxy-2-hydroxypropyl intermediate: This step involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions to form the corresponding glycidyl ether, followed by ring-opening with a suitable nucleophile to introduce the hydroxypropyl group.
Nitration of benzamide: The nitration of benzamide can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling reaction: The final step involves the coupling of the 4-tert-butylphenoxy-2-hydroxypropyl intermediate with the nitrated benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from the hydroxypropyl group.
Reduction: Formation of the corresponding amine from the nitro group.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl and phenoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-methoxy-3-nitrobenzamide
- N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-chlorobenzamide
Uniqueness
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-20(2,3)15-6-10-18(11-7-15)27-13-17(23)12-21-19(24)14-4-8-16(9-5-14)22(25)26/h4-11,17,23H,12-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPIRHFFOZSCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-3-(3-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B4055873.png)

![2-{4-[(4-chlorophenyl)sulfanyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055882.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methyl-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4055894.png)

![4-[5-nitro-2-(1-piperazinyl)benzoyl]morpholine](/img/structure/B4055913.png)

![1-[4-(4-Acetyl-2-fluorophenyl)-2-methylpiperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B4055920.png)
![ethyl 2-methyl-5-oxo-4-[(phenylsulfonyl)amino]-4-(trifluoromethyl)-4,5-dihydro-3-furancarboxylate](/img/structure/B4055924.png)
![N-[2-(2-allylphenoxy)ethyl]-N,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4055928.png)
![2-(4-Methyl-1,2,5-oxadiazol-3-yl)-1-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B4055942.png)
![8-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B4055958.png)
